N-[(5-bromo-1,3-thiazol-2-yl)methyl]-N-[4-(dimethylcarbamoyl)phenyl]-2,4-dihydroxybenzamide
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Overview
Description
N-[(5-bromo-1,3-thiazol-2-yl)methyl]-N-[4-(dimethylcarbamoyl)phenyl]-2,4-dihydroxybenzamide is a complex organic compound that features a thiazole ring, a bromine atom, and a benzamide structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the thiazole ring, which is known for its biological activity, adds to the compound’s potential utility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-bromo-1,3-thiazol-2-yl)methyl]-N-[4-(dimethylcarbamoyl)phenyl]-2,4-dihydroxybenzamide typically involves multiple steps, starting with the formation of the thiazole ring. One common method involves the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with various reagents to introduce the desired functional groups . The reaction conditions often include the use of bases and solvents such as ethanol or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(5-bromo-1,3-thiazol-2-yl)methyl]-N-[4-(dimethylcarbamoyl)phenyl]-2,4-dihydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the thiazole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone for halogen exchange.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a sulfoxide or sulfone derivative, while reduction could produce a corresponding alcohol or amine.
Scientific Research Applications
N-[(5-bromo-1,3-thiazol-2-yl)methyl]-N-[4-(dimethylcarbamoyl)phenyl]-2,4-dihydroxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(5-bromo-1,3-thiazol-2-yl)methyl]-N-[4-(dimethylcarbamoyl)phenyl]-2,4-dihydroxybenzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug containing a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole moiety.
Abafungin: An antifungal drug featuring a thiazole ring.
Uniqueness
N-[(5-bromo-1,3-thiazol-2-yl)methyl]-N-[4-(dimethylcarbamoyl)phenyl]-2,4-dihydroxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the thiazole ring and the benzamide structure allows for diverse interactions with biological targets, making it a versatile compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C20H18BrN3O4S |
---|---|
Molecular Weight |
476.3 g/mol |
IUPAC Name |
N-[(5-bromo-1,3-thiazol-2-yl)methyl]-N-[4-(dimethylcarbamoyl)phenyl]-2,4-dihydroxybenzamide |
InChI |
InChI=1S/C20H18BrN3O4S/c1-23(2)19(27)12-3-5-13(6-4-12)24(11-18-22-10-17(21)29-18)20(28)15-8-7-14(25)9-16(15)26/h3-10,25-26H,11H2,1-2H3 |
InChI Key |
LYPDEIQDNUKHGB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)N(CC2=NC=C(S2)Br)C(=O)C3=C(C=C(C=C3)O)O |
Origin of Product |
United States |
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